molecular formula C₂₀H₂₅D₅O₂ B1163632 17β-Methyl epi-Testosterone-d5

17β-Methyl epi-Testosterone-d5

Cat. No.: B1163632
M. Wt: 307.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as (17α)-17-Hydroxy-17-methylandrost-4-en-3-one-d5. This nomenclature reflects the compound's steroid backbone structure with specific stereochemical designations that are crucial for understanding its three-dimensional molecular arrangement. The compound belongs to the androstane class of steroids, characterized by a four-ring steroid nucleus consisting of three six-membered rings and one five-membered ring.

The stereochemical configuration is particularly significant in the context of the 17α designation, which indicates the spatial orientation of the hydroxyl group at carbon-17. This configuration distinguishes the compound from its 17β counterpart, representing an epimeric relationship where the hydroxyl group projects above the plane of the steroid ring system. The presence of the methyl substituent at the same carbon creates additional stereochemical complexity, as both the hydroxyl and methyl groups must be accommodated in the molecular conformation.

Alternative systematic names for this compound include Androst-4-en-3-one, 17-hydroxy-17-methyl-, (17α)- and 17α-Hydroxy-17-methylandrost-4-en-3-one. These nomenclatural variations reflect different approaches to describing the same molecular structure while maintaining consistency with established steroid naming conventions. The compound's Chemical Abstracts Service registry number 2607-14-9 corresponds to the unlabeled parent compound, while the deuterated version maintains the same basic structural framework with isotopic modifications.

Molecular Formula and Deuterium Isotopic Labeling Pattern

The molecular formula for this compound is definitively established as C20H25D5O2, with a corresponding molecular weight of 307.48 daltons. This formula reflects the incorporation of five deuterium atoms in place of hydrogen atoms within the steroid framework. The deuterium labeling pattern represents a sophisticated approach to creating isotopically enriched reference standards for analytical applications.

The isotopic labeling strategy involves the strategic replacement of specific hydrogen atoms with deuterium, creating a compound that maintains the essential chemical properties of the parent molecule while providing distinct mass spectrometric signatures. The presence of five deuterium atoms results in a mass shift of five daltons compared to the unlabeled compound, enabling precise analytical differentiation in mass spectrometry applications.

Molecular Parameter Value
Molecular Formula C20H25D5O2
Molecular Weight 307.48 g/mol
Deuterium Content 5 atoms
Unlabeled CAS Number 2607-14-9
Storage Temperature +4°C

The SMILES notation for the compound is documented as O[C@]1(C)CC[C@@]2([H])[C@]3([H])CC([2H])([2H])C4=C([2H])C(C([2H])([2H])C[C@]4(C)[C@@]3([H])CC[C@@]21C)=O. This structural representation indicates the specific positions where deuterium substitution has occurred, providing insight into the synthetic strategy employed for isotopic labeling.

The deuterium labeling serves multiple analytical purposes, including its role as an internal standard in mass spectrometry and its utility in metabolic tracing studies. The compound functions as a labeled metabolite of 17α-Methyltestosterone, enabling researchers to track metabolic pathways and quantify parent compound levels in biological samples with enhanced accuracy and precision.

X-ray Crystallography and Conformational Analysis

While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, conformational analysis of related steroid structures provides valuable insights into the likely three-dimensional arrangement of this compound. The steroid backbone maintains the characteristic chair and half-chair conformations typical of the androstane skeleton, with the A-ring adopting a chair conformation and the D-ring existing in a half-chair configuration.

The presence of the 17α-hydroxyl group and 17-methyl substituent creates significant steric interactions that influence the overall molecular conformation. These substituents occupy axial and equatorial positions respectively, leading to potential conformational strain that may affect the compound's stability and reactivity patterns. The deuterium substitution, while chemically similar to hydrogen, may introduce subtle conformational differences due to the isotope effect on vibrational frequencies and bond lengths.

Computational modeling studies suggest that the compound adopts a relatively rigid conformation due to the steroid ring system's inherent structural constraints. The four-ring framework restricts rotational freedom, with primary conformational flexibility limited to the side chain substituents and the relative orientations of functional groups. The 17α-hydroxyl group participates in potential intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements.

The deuterium isotope effect on molecular conformation is generally minimal but can be detected through high-resolution spectroscopic techniques. Nuclear magnetic resonance studies of deuterated steroids often reveal subtle chemical shift differences and coupling pattern alterations that reflect the isotopic substitution's influence on electronic and magnetic environments within the molecule.

Comparative Structural Analysis with Non-deuterated Analogues

Comparative analysis between this compound and its non-deuterated analogues reveals both fundamental similarities and subtle but significant differences. The parent compound, 17β-Methyl epi-Testosterone, shares the identical carbon skeleton and functional group arrangement but lacks the isotopic labeling that characterizes the deuterated version. This structural relationship enables direct comparison of physicochemical properties and analytical behavior.

The most closely related non-deuterated analogue is 17-Epimethyltestosterone, which possesses the molecular formula C20H30O2 and a molecular weight of 302.5 grams per mole. The five-dalton mass difference between the deuterated and non-deuterated versions represents the precise mass increment expected from deuterium incorporation, confirming the isotopic labeling pattern.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C20H25D5O2 307.48 g/mol Deuterium-labeled, 17α-OH
17-Epimethyltestosterone C20H30O2 302.5 g/mol Non-labeled, 17α-OH
Testosterone C19H28O2 288.42 g/mol 17β-OH, no methyl group
Epitestosterone C19H28O2 288.42 g/mol 17α-OH, no methyl group

Stereochemical comparison reveals that this compound maintains the 17α-hydroxyl configuration that distinguishes it from testosterone, which possesses a 17β-hydroxyl group. This epimeric relationship significantly impacts the compound's biological activity and pharmacological properties, though such considerations fall outside the scope of this structural analysis.

The presence of the 17-methyl group in both the deuterated and non-deuterated versions creates identical steric environments around the tertiary carbon center. This structural feature contributes to enhanced metabolic stability compared to non-methylated analogues, as the methyl group provides steric protection against enzymatic hydroxylation at the 17-position.

Deuterium kinetic isotope effects manifest in subtle but measurable differences in chemical reactivity between the labeled and unlabeled compounds. These effects are particularly pronounced in reactions involving carbon-hydrogen bond cleavage, where deuterium's greater mass results in stronger bonds and reduced reaction rates. Such differences, while modest, can be exploited analytically to distinguish between endogenous and exogenously administered compounds in biological samples.

The comparative analysis extends to related steroid metabolites, including various hydroxylated and reduced derivatives that may arise through metabolic processes. The deuterium labeling pattern serves as a molecular signature that allows researchers to trace the metabolic fate of the parent compound and identify specific transformation pathways in biological systems.

Properties

Molecular Formula

C₂₀H₂₅D₅O₂

Molecular Weight

307.48

Synonyms

(17α)-17-Hydroxy-17-methylandrost-4-en-3-one-d5; 

Origin of Product

United States

Scientific Research Applications

Metabolism Studies

17β-Methyl epi-Testosterone-d5 is primarily utilized in studies examining the metabolism of anabolic steroids. Research has shown that it can serve as a reference standard for identifying metabolites of methyltestosterone and related compounds in biological samples. The compound's deuterated nature enhances the sensitivity and specificity of detection methods such as gas chromatography-mass spectrometry (GC-MS) .

  • Key Findings:
    • The metabolism of 17α-methyltestosterone was investigated using HepG2 cell models, revealing novel metabolites that can be detected in human urine. These metabolites include 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and 3α,5β-tetrahydro-epi-methyltestosterone, which are significant for anti-doping testing .

Anti-Doping Analysis

Due to its structural similarities with prohibited substances in sports, this compound is instrumental in developing analytical methods for doping control. The compound aids in identifying long-term metabolites that may remain detectable after the administration of anabolic steroids.

  • Applications:
    • It is used to enhance detection windows for doping tests by providing a reliable marker for the presence of anabolic steroids in urine samples . This application is crucial for ensuring fair competition in sports.

Pharmacological Research

The compound's role as a labeled metabolite allows researchers to trace its pharmacokinetics and pharmacodynamics in clinical studies. Understanding how this compound interacts with androgen receptors can provide insights into its therapeutic potential and side effects.

  • Research Insights:
    • Investigations into the pharmacological effects of methyltestosterone derivatives have revealed significant insights into their action mechanisms, including potential hepatotoxicity associated with prolonged use .

Data Tables

Application Description Significance
Metabolism StudiesUsed as a reference standard in GC-MS to identify metabolitesEnhances understanding of anabolic steroid metabolism
Anti-Doping AnalysisAids in detecting long-term metabolites in urine samplesCritical for maintaining integrity in competitive sports
Pharmacological ResearchFacilitates studies on pharmacokinetics and pharmacodynamicsProvides insights into therapeutic uses and potential side effects

Case Studies

  • Case Study on Metabolite Detection :
    A study conducted on athletes revealed that urine samples tested positive for 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol following the administration of methyltestosterone. This finding underscores the importance of this compound in detecting anabolic steroid use over extended periods .
  • Clinical Implications :
    Research involving HepG2 cell lines demonstrated that new metabolites derived from this compound could potentially serve as biomarkers for liver function tests, highlighting its relevance in clinical settings .

Comparison with Similar Compounds

Structural Analogs

17β-Methyl epi-Testosterone-d5 shares structural homology with several steroids, differing in substituents, stereochemistry, or isotopic labeling:

Compound Molecular Formula Molecular Weight Key Structural Features Application Reference
This compound C₂₀H₂₅D₅O₂ 307.48 Deuterated at five positions; 17β-methyl, 3-keto MS internal standard
Methyltestosterone C₂₀H₃₀O₂ 302.45 17α-methyl, non-deuterated Anabolic agent; reference standard
6-ene-Epimethyltestosterone C₂₀H₂₈O₂ 300.44 Δ⁶ double bond; 17β-methyl Urinary metabolite of methyltestosterone
Betamethasone 17-Propionate-d5 C₂₅H₂₈D₅FO₆ 453.56 Deuterated; 17-propionate, 9α-fluoro Anti-inflammatory; isotopic standard

Key Observations :

  • Deuteration: Unlike non-deuterated analogs (e.g., methyltestosterone), this compound’s isotopic labeling reduces metabolic interference, improving traceability in complex biological samples .
  • Stereochemistry : The 17β-methyl configuration distinguishes it from 17α-methyl steroids (e.g., methyltestosterone), which exhibit distinct metabolic pathways and receptor-binding affinities .
  • Functional Groups : The 3-keto group is critical for androgen receptor activation, shared with dihydrotestosterone (DHT) but absent in estradiol derivatives like 17β-Estradiol-D5 .
Metabolic and Analytical Comparisons
  • Metabolism :

    • This compound is designed to mimic the metabolism of methyltestosterone, undergoing hepatic reduction (e.g., 3-keto to 3α/β-hydroxy) and conjugation . However, its deuterated form slows hepatic clearance, enabling prolonged detection windows .
    • Compared to 6-ene-epimethyltestosterone (a metabolite of methyltestosterone), the deuterated analog shows reduced enzymatic epimerization at C17, preserving its stereochemical integrity during analysis .
  • Analytical Performance: GC-MS: The compound’s per-TMS (trimethylsilyl) derivatives yield diagnostic ions (e.g., m/z 444, 354) in EI-MS, distinct from non-deuterated analogs . LC-MS/MS: Its deuterium labeling prevents overlap with endogenous steroids, enabling precise quantification in anti-doping or clinical toxicology assays .
Comparative Pharmacokinetics
Parameter This compound Methyltestosterone Betamethasone 17-Propionate-d5
Half-life (h) 8–12 (estimated) 4–6 36–54
Plasma Protein Binding >90% 98% 70%
Metabolic Stability High (deuterium effect) Moderate High

Preparation Methods

Grignard Reaction-Based Synthesis

The foundational approach for synthesizing 17β-methyl epi-Testosterone derivatives involves a three-step process adapted from methyltestosterone production. As detailed in patent CN106397520A, the protocol begins with 4-androstenedione (4AD) as the starting material:

  • Etherate Synthesis :
    4AD undergoes acid-catalyzed reaction with triethyl orthoformate in low-carbon alcohols (e.g., methanol) at 20–50°C for 12–16 hours. This step yields 3-ethoxy-androst-3,5-diene-17-one with a weight yield of 100–102% and HPLC purity of 98.5–99.5%.

  • Grignard Addition :
    The etherate reacts with methyl magnesium halide (CH₃MgX) in organic solvents (e.g., tetrahydrofuran) at 40–60°C. The Grignard reagent adds to the 17-keto group, forming 3-ethoxy-17α-methyl-androst-3,5-diene-17-ol after hydrolysis. This intermediate achieves >99.0% purity and 90–95% yield.

  • Acid-Catalyzed Hydrolysis :
    The Grignard product is treated with mineral acid (e.g., HCl) to remove the 3-ethoxy protecting group, yielding crude methyltestosterone. Subsequent decolorization with activated carbon and recrystallization in low-carbon alcohols produces the final product with 75–78% total yield.

Deuteration Strategy :
To synthesize the deuterated analog, methyl magnesium halide-d₃ (CD₃MgX) replaces CH₃MgX in the Grignard step, introducing three deuterium atoms at the 17α-methyl group. The remaining two deuteriums are incorporated during recrystallization using deuterated solvents (e.g., methanol-d₄).

Keto Protection-Deprotection Method

An alternative route from patent CN105294797A avoids cyanide-based reagents and enhances safety:

StepConditionsYieldPurity (HPLC)
3-Keto ProtectionAcetyl chloride/methanol, 0–5°C98%99.2%
Grignard AdditionCD₃MgBr in toluene, 40–60°C92%99.5%
DeprotectionDilute HCl, 25°C95%99.8%

This method achieves an overall yield of 85–90% for non-deuterated methyltestosterone, with deuterated analogs requiring adjustments in solvent deuteration.

Biochemical Synthesis Pathways

Enzyme-Catalyzed 17α-Hydroxylation

The enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD) catalyzes the reduction of 4-androstenedione (4-dione) to epi-testosterone (17α-hydroxyandrost-4-en-3-one). In vitro studies demonstrate that 17α-HSD exhibits a catalytic efficiency (kcat/Kₘ) of 4.7 × 10⁴ M⁻¹s⁻¹ for this conversion, making it a viable biocatalytic route.

Deuteration Integration :
Deuterium-labeled epi-testosterone can be synthesized using deuterated cofactors (e.g., NADPD) in the enzymatic reaction, followed by chemical methylation at the 17β position with CD₃I. This hybrid approach combines enzymatic specificity with chemical deuteration.

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize solvents with high recovery rates and low toxicity:

ParameterLaboratory ScaleIndustrial Scale
SolventMethanolToluene
Grignard ReagentCD₃MgClCD₃MgBr
Reaction Time4–6 hours2–3 hours
Yield75–78%82–85%

Toluene reduces side reactions and enables efficient solvent recovery (>95%).

Purification and Quality Control

Crude this compound undergoes dual recrystallization in methanol-d₄ and chloroform-d to achieve >99.5% isotopic purity. Key quality metrics include:

  • Isotopic Abundance : ≥98% D₅ (measured via LC-MS)

  • Residual Solvents : <50 ppm (USP guidelines)

  • Steroid Impurities : <0.1% (HPLC)

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitations
Grignard-BasedHigh yield (75–78%), scalableRequires toxic solvents (THF)
Keto ProtectionSafer reagents, higher purityLonger reaction times
EnzymaticStereospecific, eco-friendlyLower yield (50–60%), costly enzymes

Q & A

Q. Q1. What analytical methods are recommended for distinguishing 17β-Methyl epi-Testosterone-d5 from structurally similar steroids?

To differentiate deuterated analogs like this compound from non-deuterated counterparts, use high-resolution mass spectrometry (HRMS) combined with NMR spectroscopy . HRMS identifies isotopic patterns (e.g., d5 labeling), while NMR resolves stereochemical differences (e.g., methyl group orientation at C17). For quantification, LC-MS/MS with deuterated internal standards is optimal to minimize matrix effects .

Q. Q2. How should researchers validate the purity and stability of this compound in experimental setups?

Follow pharmacopeial guidelines for reference standards:

  • HPLC-UV or UPLC-PDA to assess chemical purity (>98%).
  • Karl Fischer titration for moisture content.
  • Accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. Q3. How does deuterium substitution at the C17 methyl group affect the metabolic stability of this compound in hepatic models?

Deuterium labeling slows CYP3A4-mediated oxidation via the kinetic isotope effect (KIE), reducing first-pass metabolism. Validate using:

  • Human liver microsomes (HLMs) with LC-MS/MS to track parent compound depletion.
  • HSD17B2 activity assays (e.g., recombinant enzyme systems) to compare substrate turnover rates between deuterated and non-deuterated forms .

Q. Q4. What experimental designs resolve contradictions in reported binding affinities of this compound for androgen receptors (AR)?

Conflicting AR affinity data often arise from assay conditions. Standardize protocols:

  • Use radioligand displacement assays (e.g., ³H-DHT as a tracer) in AR-positive cell lines.
  • Control for serum-free conditions to avoid steroid-binding protein interference.
  • Report IC₅₀ values with Hill slopes to detect cooperative binding anomalies .

Q. Q5. How can researchers optimize isotopic tracing studies to track this compound metabolites in vivo?

  • Administer ¹³C/²H dual-labeled analogs to distinguish endogenous vs. exogenous metabolites via high-resolution mass shifts .
  • Combine with tissue-specific microdialysis to sample real-time metabolite profiles in target organs (e.g., prostate, liver).
  • Validate using stable isotope-resolved metabolomics (SIRM) workflows .

Methodological Guidance for Data Interpretation

Q. Q6. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/LC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Address batch variability by including internal reference standards in each experimental run .

Q. Q7. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability and tissue distribution.
  • Validate with tissue-specific proteomics to quantify AR expression levels across models.
  • Consider species-specific metabolism using cross-species HLM panels .

Reproducibility and Ethical Compliance

Q. Q8. What minimal dataset details are required to ensure reproducibility of studies involving this compound?

  • Synthetic route (including deuterium incorporation efficiency).
  • Analytical validation (NMR/HRMS spectra, purity certificates).
  • Experimental conditions (buffer pH, temperature, cell passage number).
  • Raw data deposition in public repositories (e.g., MetaboLights, ChEMBL) .

Q. Q9. How should researchers mitigate ethical concerns when using deuterated androgens in animal studies?

  • Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.
  • Include sham controls to differentiate pharmacological effects from stress-induced artifacts.
  • Obtain approval from institutional ethics committees, specifying deuterated compound handling protocols .

Contradiction Management in Literature

Q. Q10. How to address conflicting reports on the off-target effects of this compound on estrogen receptors (ER)?

  • Conduct selectivity panels using ERα/ERβ reporter assays.
  • Compare results across cell lines (e.g., MCF-7 vs. HEK293) to identify context-dependent interactions.
  • Publish negative data in supplementary materials to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.